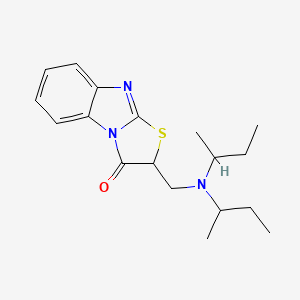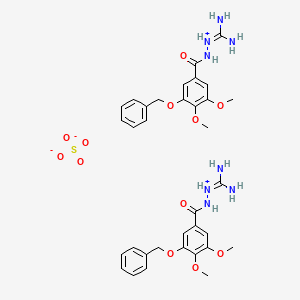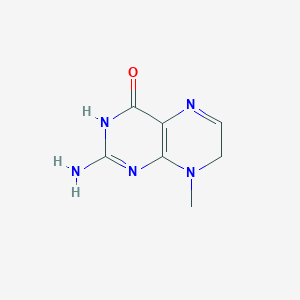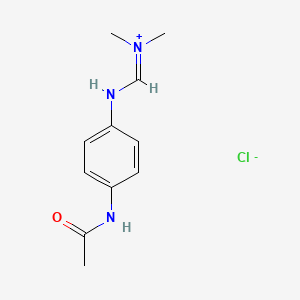
N-(p-Acetamidophenyl)-N',N'-dimethylformamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of an acetamidophenyl group and a dimethylformamidine moiety, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride typically involves the reaction of p-acetamidophenylamine with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic uses and effects on biological systems.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its use and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine
- N-(p-Acetamidophenyl)-N’,N’-dimethylacetamidine
- N-(p-Acetamidophenyl)-N’,N’-dimethylurea
Uniqueness
N-(p-Acetamidophenyl)-N’,N’-dimethylformamidine hydrochloride stands out due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
2417-13-2 |
|---|---|
Formule moléculaire |
C11H16ClN3O |
Poids moléculaire |
241.72 g/mol |
Nom IUPAC |
(4-acetamidoanilino)methylidene-dimethylazanium;chloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-9(15)13-11-6-4-10(5-7-11)12-8-14(2)3;/h4-8H,1-3H3,(H,13,15);1H |
Clé InChI |
XKPXEXCYFHTPQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC=[N+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


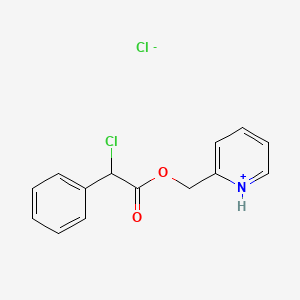
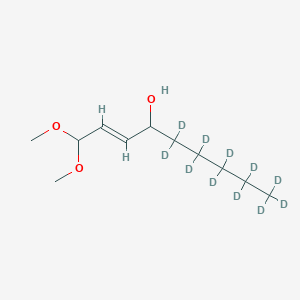

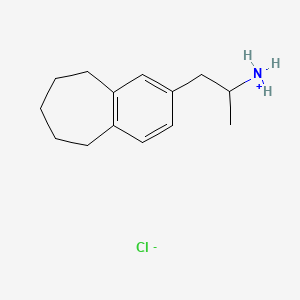
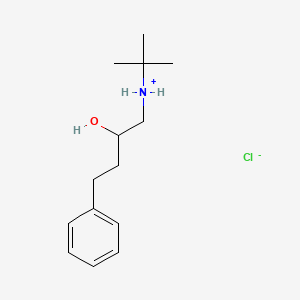
![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)

